molecular formula C9H12O2 B13634406 Tricyclo[4.2.0.02,5]octane-3-carboxylic acid

Tricyclo[4.2.0.02,5]octane-3-carboxylic acid

Cat. No.: B13634406
M. Wt: 152.19 g/mol
InChI Key: XPDDLZIGJLBBMJ-UHFFFAOYSA-N
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Description

Tricyclo[4.2.0.02,5]octane-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and compact structure of this compound makes it a valuable scaffold for the development of new molecules with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.2.0.02,5]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This sequence of reactions allows for the efficient construction of the tricyclic core of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of more efficient catalysts and reagents can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.0.02,5]octane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

Tricyclo[4.2.0.02,5]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and rigidity make it useful in the development of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of tricyclo[4.2.0.02,5]octane-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the compound can enhance binding affinity and specificity, making it a valuable scaffold for drug design. In materials science, the compound’s stability and rigidity contribute to the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the additional ring present in tricyclo[4.2.0.02,5]octane-3-carboxylic acid.

    Tricyclo[3.2.1.02,4]octane: Another tricyclic compound with a different arrangement of rings and functional groups.

Uniqueness

This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and rigidity.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[4.2.0.02,5]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)7-3-6-4-1-2-5(4)8(6)7/h4-8H,1-3H2,(H,10,11)

InChI Key

XPDDLZIGJLBBMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C(C3)C(=O)O

Origin of Product

United States

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